Hydrocortone phosphate, also known as hydrocortisone sodium phosphate or physiocortison, is a synthetic corticosteroid derived from hydrocortisone. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties, making it valuable in treating various medical conditions such as asthma, allergic reactions, and inflammatory disorders.
Hydrocortone phosphate is synthesized from hydrocortisone, which is a naturally occurring steroid hormone produced by the adrenal glands. The synthesis of hydrocortisone sodium phosphate involves the reaction of hydrocortisone with phosphoric acid, resulting in a phosphate ester that enhances its solubility and bioavailability compared to its parent compound.
Hydrocortone phosphate belongs to the class of glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. It is categorized under corticosteroids, specifically as a glucocorticoid due to its structure and mechanism of action.
The synthesis of hydrocortone phosphate can be achieved through several methods, with the most common involving the following steps:
In industrial settings, large-scale reactors are employed to facilitate this synthesis process efficiently .
The reaction conditions are critical for optimizing yield and purity. Typical parameters include maintaining specific temperature ranges and pH levels during the reaction phase. The final product is dried and packaged for pharmaceutical use .
Hydrocortone phosphate has a complex molecular structure characterized by the following:
The InChI key for hydrocortone phosphate is RYJIRNNXCHOUTQ-OJJGEMKLSA-L, which provides a unique identifier for its chemical structure .
Hydrocortone phosphate can undergo various chemical reactions:
These reactions typically require specific reagents and controlled conditions to ensure desired outcomes. For example, oxidation reactions often necessitate acidic environments while reduction reactions may require alkaline conditions.
Hydrocortone phosphate exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates gene expression related to inflammation and immune responses.
Key molecular targets include:
Hydrocortone phosphate has several clinical applications due to its anti-inflammatory properties:
The industrial production of hydrocortisone (cortisol) originated in the 1930s with the extraction of adrenocortical tissue isolates, which demonstrated efficacy in counteracting adrenal failure [1]. Early methods faced significant limitations due to low yields and complex purification requirements. A pivotal advancement occurred in 1948 when cortisone was first administered to rheumatoid arthritis patients, revealing its anti-inflammatory properties but also highlighting the need for efficient synthesis [1]. The structural requirement for an 11β-hydroxyl group (absent in cortisone) was later identified as essential for biological activity, necessitating in vivo conversion of cortisone to active hydrocortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes [3].
This recognition drove the shift toward semi-synthetic approaches. Chemical synthesis routes developed in the 1950s introduced bromination-debromination techniques at C11 to install oxygen functionality. For example, progesterone underwent bromination at C9 and C11, followed by dehydrohalogenation and epoxidation to yield 11-oxygenated intermediates [4]. Concurrently, esterification strategies emerged, modifying C21 or C17 positions to enhance solubility or stability. The synthesis of hydrocortisone acetate exemplifies this approach, where C21-acetylation improved topical bioavailability [7]. These methodologies reduced reliance on scarce natural sources and enabled gram-scale production, though stereochemical challenges persisted.
Table 1: Key Semi-Synthetic Pathways for Hydrocortisone Precursors
| Starting Material | Key Chemical Steps | Primary Product | Yield |
|---|---|---|---|
| Progesterone | 9α-Bromination, epoxidation, hydrolysis | 11α-Hydroxyprogesterone | ~40% |
| Reichstein’s Compound S | Microbial 11β-hydroxylation | Hydrocortisone | >80% |
| Cortisone | Chemical reduction (11-ketone) | Hydrocortisone | 60-70% |
Diosgenin, a steroidal sapogenin abundant in yams and soybeans, became the cornerstone of industrial hydrocortisone production through Russell Marker’s pioneering degradation. This five-step process converted diosgenin into pregnenolone, a universal steroid precursor [8]. The critical stages included:
The Upjohn Company revolutionized this process by utilizing stigmasterol from soybean oil instead of diosgenin. Stigmasterol’s side chain facilitated more efficient degradation to progesterone via microbial or chemical methods. By 1952, Upjohn scaled progesterone production to metric tons, enabling cost-effective hydrocortisone synthesis [8]. A major innovation addressed the waste problem of sitosterol (a co-isolate from soybeans). Upjohn developed the SNAP (Silicon Nucleophile Annelation Process) to convert sitosterol into hydrocortisone acetate precursors, minimizing industrial waste [8].
Fig. 1: Diosgenin-to-Hydrocortisone Industrial Pathway
graph LRA[Diosgenin] -->|Marker Degradation| B[Pregnenolone]B -->|Oxidation| C[Progesterone]C -->|Microbial 11β-hydroxylation| D[11α-Hydroxyprogesterone]D -->|Chemical 17α-hydroxylation| E[11α,17α-Dihydroxyprogesterone]E -->|Microbial 11β-oxidation| F[Hydrocortisone]The introduction of an 11β-hydroxyl group posed the most significant synthetic challenge due to steric hindrance. Chemical methods required multi-step protection/deprotection sequences with poor stereoselectivity. In 1952, Upjohn microbiologists Durey H. Peterson and Herbert C. Murray achieved a breakthrough using Rhizopus arrhizus fungi to hydroxylate progesterone at C11α, yielding a precursor convertible to 11β-hydroxylated cortisol [8]. This was followed by the discovery that Absidia orchidis and Curvularia lunata could directly introduce 11β-hydroxyl groups into Reichstein’s Compound S (17α,21-dihydroxyprogesterone), enabling single-step hydrocortisone synthesis [5].
Modern biocatalysis employs engineered cytochrome P450 systems (CYPs) in E. coli for multi-step hydroxylation cascades. For instance:
Recent studies demonstrate whole-cell biocatalysts combining Arthrobacter simplex (Δ1-dehydrogenation) and Streptomyces roseochromogenes (16α-hydroxylation) to convert hydrocortisone into 16α-hydroxyprednisolone at 68.8% yield under optimized conditions [6]. Mammalian CYP11B1 outperforms fungal enzymes by eliminating competing 11α-hydroxylation, achieving >95% regioselectivity [5].
Table 2: Microbial Systems for 11β-Hydroxylation
| Microorganism/Enzyme | Substrate | Product | Specificity | Yield |
|---|---|---|---|---|
| Rhizopus arrhizus | Progesterone | 11α-Hydroxyprogesterone | 90% α-isomer | ~85% |
| Absidia orchidis | Reichstein’s Compound S | Hydrocortisone | 88% β-isomer | >80% |
| Engineered CYP11B1 (E. coli) | 11-Deoxycortisol | Hydrocortisone | >99% β-isomer | 16.8 μmol/L |
Comprehensive Compound Index
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: